molecular formula C18H18F2N4O4 B13464165 Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate

Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate

Cat. No.: B13464165
M. Wt: 392.4 g/mol
InChI Key: MHFLQMCQZCBXGF-UHFFFAOYSA-N
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Description

Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a difluorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Difluorophenoxyacetyl Group: This step involves the acylation of the piperazine nitrogen with 3,5-difluorophenoxyacetic acid or its derivatives, typically using coupling reagents like carbodiimides.

    Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxyacetyl group is believed to enhance binding affinity and specificity, while the piperazine and pyridazine rings contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-{4-[2-(3,5-dichlorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 6-{4-[2-(3,5-dimethoxyphenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms in Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate enhances its lipophilicity, metabolic stability, and binding affinity compared to its chlorinated or methoxylated analogs.

    Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H18F2N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 6-[4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl]pyridazine-3-carboxylate

InChI

InChI=1S/C18H18F2N4O4/c1-27-18(26)15-2-3-16(22-21-15)23-4-6-24(7-5-23)17(25)11-28-14-9-12(19)8-13(20)10-14/h2-3,8-10H,4-7,11H2,1H3

InChI Key

MHFLQMCQZCBXGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)F)F

Origin of Product

United States

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